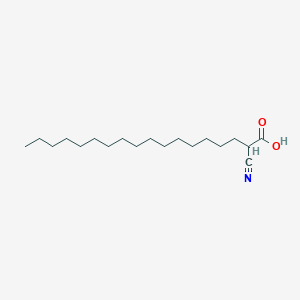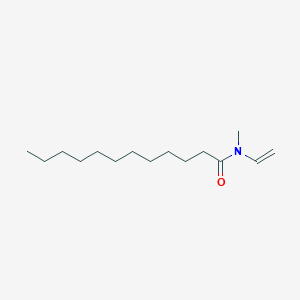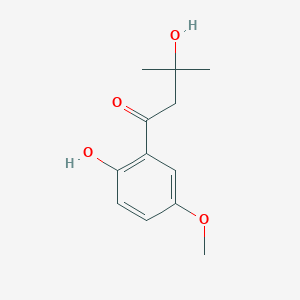
2'-Deoxy-N-(hydroxymethyl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside that plays a significant role in the study of DNA hydroxymethylation. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and an additional hydroxymethyl group is attached to the cytosine ring. This compound is particularly important in the context of epigenetic research, as it is involved in the regulation of gene expression and the study of DNA methylation patterns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the use of Ten-Eleven Translocation (TET) enzymes, which catalyze the hydroxylation of 5-methylcytosine to form 5-hydroxymethylcytosine. This enzymatic pathway requires iron and 2-oxoglutarate as cofactors .
Industrial Production Methods: the enzymatic synthesis using TET enzymes is a promising approach due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-N-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA modification and repair processes .
Common Reagents and Conditions:
Oxidation: The oxidation of 2’-Deoxy-N-(hydroxymethyl)cytidine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which are essential for studying DNA methylation and demethylation processes .
Applications De Recherche Scientifique
2’-Deoxy-N-(hydroxymethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the mechanisms of DNA hydroxymethylation and demethylation.
Biology: The compound is crucial for understanding the regulation of gene expression and the role of epigenetic modifications in development and disease.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-(hydroxymethyl)cytidine involves its incorporation into DNA, where it serves as an intermediate in the DNA demethylation process. The compound is produced through the enzymatic activity of TET enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine. This modification can regulate gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins .
Comparaison Avec Des Composés Similaires
Deoxycytidine: A deoxyribonucleoside similar to 2’-Deoxy-N-(hydroxymethyl)cytidine but lacks the hydroxymethyl group.
5-Methylcytosine: A methylated form of cytosine that serves as a precursor in the synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine.
5-Formylcytosine and 5-Carboxycytosine: Oxidized derivatives of 5-methylcytosine that are intermediates in the DNA demethylation pathway
Uniqueness: 2’-Deoxy-N-(hydroxymethyl)cytidine is unique due to its role in the regulation of gene expression through DNA hydroxymethylation. Unlike other similar compounds, it serves as a key intermediate in the active demethylation process, making it a valuable tool for studying epigenetic modifications and their impact on cellular function .
Propriétés
Numéro CAS |
91573-78-3 |
|---|---|
Formule moléculaire |
C10H15N3O5 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxymethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c14-4-7-6(16)3-9(18-7)13-2-1-8(11-5-15)12-10(13)17/h1-2,6-7,9,14-16H,3-5H2,(H,11,12,17)/t6-,7+,9+/m0/s1 |
Clé InChI |
FYALPPFJCRSJJA-LKEWCRSYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCO)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NCO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
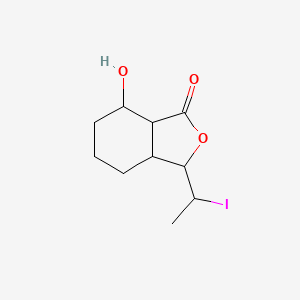
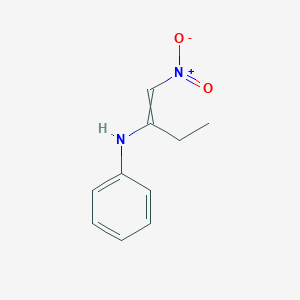
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
